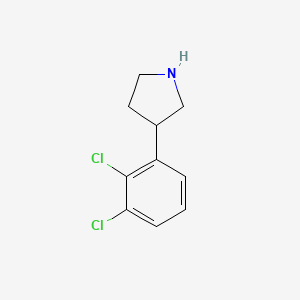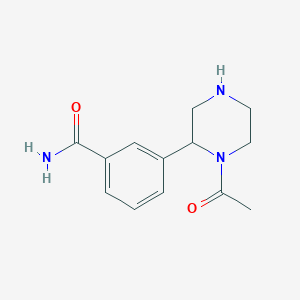
3-(1-Acetylpiperazin-2-yl)benzamide
説明
3-(1-Acetylpiperazin-2-yl)benzamide is a chemical compound with the molecular formula C13H17N3O2 . It belongs to the class of organic compounds known as benzanilides.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be found in databases like PubChem . It has a molecular weight of 247.29 g/mol.科学的研究の応用
HIV-1 Attachment Inhibition
3-(1-Acetylpiperazin-2-yl)benzamide derivatives have been studied for their potential in inhibiting HIV-1 attachment. Research by Meanwell et al. (2009) explored how structural variations of the benzamide moiety impact antiviral activity, particularly in interfering with the interaction between the HIV-1 gp120 and the host cell receptor CD4 (Meanwell et al., 2009).
Histone Deacetylase Inhibition
Zhou et al. (2008) described the synthesis and biological evaluation of a compound that selectively inhibits histone deacetylases (HDACs), which is crucial for blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008).
Synthesis Involving Benzamide
Jiang and Yan (2016) reported the use of benzamide derivatives in the synthesis of complex compounds using a three-component reaction facilitated by indium chloride. This method could be applied to synthesize a variety of benzamide-based compounds, including those related to this compound (Jiang & Yan, 2016).
Inhibition of Nuclear ADP-Ribosyltransferase
Research by Jones et al. (1988) indicates that benzamides can both inhibit and stimulate the activity of nuclear ADP-ribosyltransferase, an enzyme involved in cellular functions related to DNA repair and cell death (Jones et al., 1988).
Treatment of Parkinson's Disease
Miller et al. (2010) explored the potential use of benzamide derivatives in treating Parkinson's disease and other movement disorders. They developed a series of compounds based on the benzamide scaffold that showed varying degrees of selectivity and potency against muscarinic acetylcholine receptor subtype 1 (M1) (Miller et al., 2010).
Cardiovascular Protection
A study by Emna et al. (2020) investigated a benzamide derivative for its protective effects against cardiac remodeling in myocardial infarction, showing its potential as an anticoagulant agent (Emna et al., 2020).
作用機序
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It can be inferred that the compound interacts with its target in a way that inhibits the growth or survival of the bacteria .
Biochemical Pathways
Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may interfere with essential biochemical pathways in this bacterium.
Result of Action
Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra , indicating that they may have a bacteriostatic or bactericidal effect.
生化学分析
Biochemical Properties
3-(1-Acetylpiperazin-2-yl)benzamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been studied for its potential as an anti-tubercular agent, where it interacts with enzymes involved in the metabolic pathways of Mycobacterium tuberculosis . The nature of these interactions often involves binding to active sites of enzymes, thereby inhibiting or modulating their activity. This compound’s ability to form stable complexes with biomolecules underpins its biochemical significance.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving human embryonic kidney cells (HEK-293), this compound has been shown to be non-toxic while exhibiting significant activity against Mycobacterium tuberculosis . Its impact on cell signaling pathways can lead to altered gene expression, which in turn affects cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. The molecular interactions of this compound have been elucidated through docking studies, which reveal its potential for further development as a therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, allowing for sustained activity over extended periods . Its degradation products and their potential effects on cells must also be considered. Long-term studies in vitro and in vivo are essential to fully understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed. Studies have shown that there are threshold effects, where the compound’s efficacy and safety profile change with dosage . Understanding these dosage effects is crucial for determining the optimal therapeutic window for this compound.
特性
IUPAC Name |
3-(1-acetylpiperazin-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-9(17)16-6-5-15-8-12(16)10-3-2-4-11(7-10)13(14)18/h2-4,7,12,15H,5-6,8H2,1H3,(H2,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTRKTFHWAPPIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCNCC1C2=CC(=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


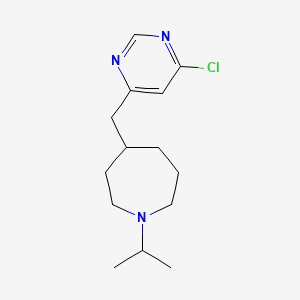
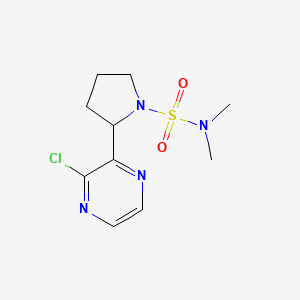
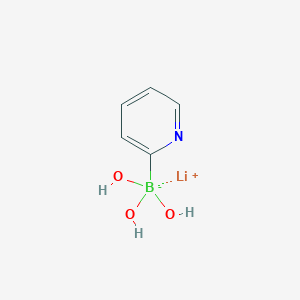



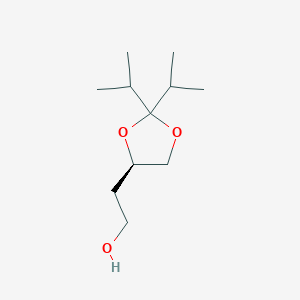
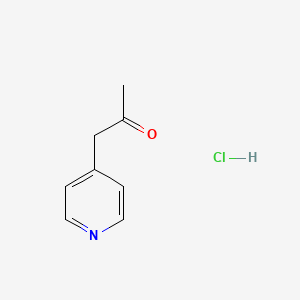



![4-Chloro-8-methoxypyrido[3,4-d]pyrimidine](/img/structure/B1399301.png)
